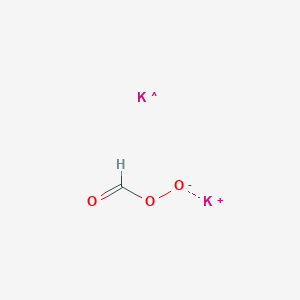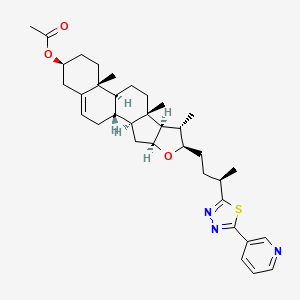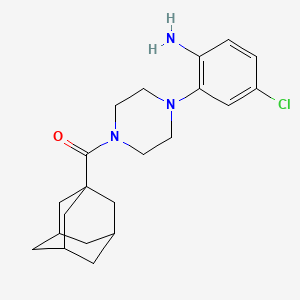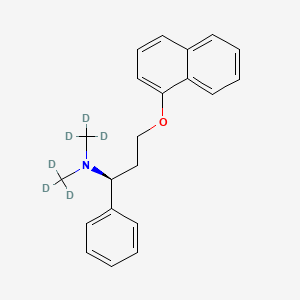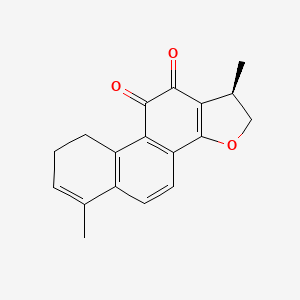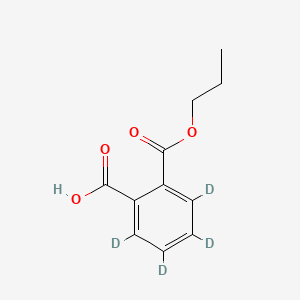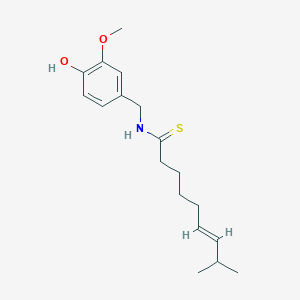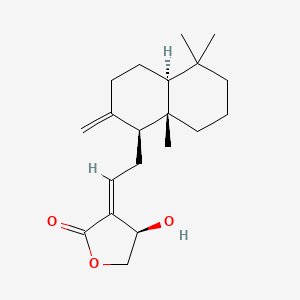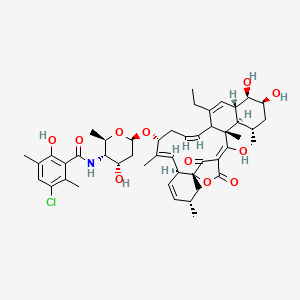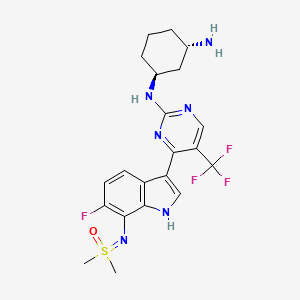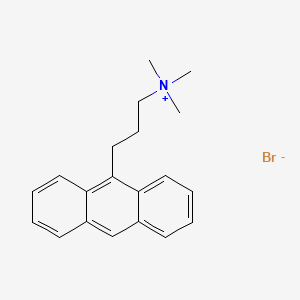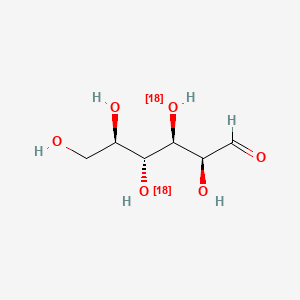
D-Altrose-18O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Altrose-18O2 is a rare sugar, specifically an aldohexose, which is an epimer of D-glucose. It is labeled with the stable isotope oxygen-18 (18O), making it useful in various scientific studies. This compound is not commonly found in nature and is typically synthesized for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Altrose-18O2 can be synthesized through both chemical and enzymatic methods. Chemically, it can be prepared from D-ribose via cyanohydrin reaction, followed by reduction and purification steps . Enzymatic methods involve the use of specific enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase to convert D-psicose to D-allose, which can then be labeled with 18O .
Industrial Production Methods
Industrial production of this compound is challenging due to its rarity and the complexity of its synthesis. Enzymatic methods are preferred for large-scale production as they offer higher yields and fewer impurities compared to chemical methods . Optimization of parameters such as substrate concentration, enzyme units, reaction time, pH, and temperature is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
D-Altrose-18O2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldonic acids, while reduction can produce alditols .
Scientific Research Applications
D-Altrose-18O2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other rare sugars and as a standard in analytical methods.
Industry: Utilized in the production of low-calorie sweeteners and as a functional ingredient in food products.
Mechanism of Action
The mechanism of action of D-Altrose-18O2 involves its interaction with various molecular targets and pathways. For instance, it competes with D-glucose in the mitochondria, inhibiting the formation of reactive oxygen species (ROS) and thus exhibiting antioxidant properties . Additionally, it can modulate immune responses by affecting cytokine production and signaling pathways .
Comparison with Similar Compounds
D-Altrose-18O2 is unique among similar compounds due to its specific labeling with 18O, which enhances its utility in research. Similar compounds include:
D-Allose: Another rare sugar with similar properties but without the 18O labeling.
D-Glucose: A common sugar that serves as a reference compound in many studies.
D-Mannose: An epimer of D-glucose with different biological activities
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i11+2,12+2 |
InChI Key |
GZCGUPFRVQAUEE-JUUBORIYSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](C=O)O)[18OH])[18OH])O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


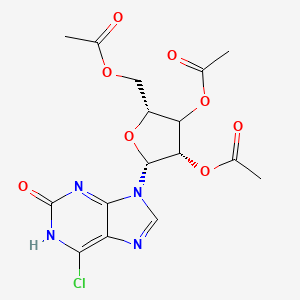
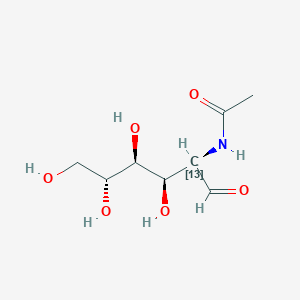
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398486.png)
